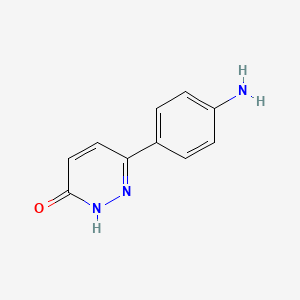

6-(4-aminophenyl)-2H-pyridazin-3-one

Vue d'ensemble

Description

6-(4-aminophenyl)-2H-pyridazin-3-one is an organic compound . It is a key synthetic intermediate for cardiotonic agent levosimendan .

Synthesis Analysis

The synthesis of 6-(4-aminophenyl)-2H-pyridazin-3-one involves various chemical reactions . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Molecular Structure Analysis

The molecular structure of 6-(4-aminophenyl)-2H-pyridazin-3-one has been studied using various spectroscopic techniques . For example, one study used density functional theory to calculate the optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties .Chemical Reactions Analysis

The chemical reactions involving 6-(4-aminophenyl)-2H-pyridazin-3-one are complex and diverse . For instance, one study reported the synthesis of crystalline and chemically stable 4-carboxyl-quinoline linked covalent organic frameworks (QL-COFs) via Doebner reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-aminophenyl)-2H-pyridazin-3-one have been studied . For example, one study reported that tris(4-aminophenyl)amine-based polyimide (TP) is well-known for its significant adsorption properties .Applications De Recherche Scientifique

- Application : Aromatic polyimides have excellent thermal stability, mechanical strength and toughness, high electric insulating properties, low dielectric constants and dissipation factors, and high radiation and wear resistance . They can be processed into a variety of materials, including films, fibers, carbon fiber composites, engineering plastics, foams, porous membranes, coatings, etc .

- Methods : The Langley Research Center of NASA has researched molecularly orientated transparent polyimide films for space applications . A colorless and transparent polyimide film, LaRC-CP1, is prepared using soluble polyimide resin with 6FDA and fluoro-containing diamine .

- Results : After stretching treatment, the tensile strength of the stretched film is significantly improved .

- Application : Graphitic carbon nitride (g-C3N4) is an attractive candidate among the most promising metal-free photocatalysts under visible light for solar-to-fuel production . However, the low photocatalytic performance and fast recombination rate of photoinduced charge carriers prevent its practical applications .

- Methods : In this work, a TAPT/CN composite photocatalyst is formed from g-C3N4 and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .

- Results : The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1) .

Aromatic Polyimide Films for Electronic Applications

Photocatalytic Hydrogen Evolution from Water Splitting

- Application : The integration of g-C3N4 with an appropriate material is highly desirable for enhancing H2 production . In this work, a TAPT/CN composite photocatalyst is formed from g-C3N4 and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .

- Methods : The small TAPT molecules act as a hole relay and thus elevate the transfer rate of holes from g-C3N4 to triethanolamine (TEOA); this in turn favors more electron transfer to the Pt cocatalyst and finally promotes the visible-light-driven H2 generation .

- Results : The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1) .

- Application : Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .

- Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .

- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

- Application : Covalent organic frameworks (COFs) are a class of porous polymers that offer promise for gas storage applications .

- Methods : In this work, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is used as a central building block to synthesize a series of highly crystalline pyrene-based COFs .

- Results : The single-crystal structures of their molecular model compounds revealed different packing preferences for different molecules .

Enhanced Photocatalytic Hydrogen Evolution

Near-Infrared Photothermal Conversion

Crystallization of Covalent Organic Frameworks for Gas Storage

- Application : Graphitic carbon nitride (g-C3N4) is an attractive candidate among the most promising metal-free photocatalysts under visible light for solar-to-fuel production . However, the low photocatalytic performance and fast recombination rate of photoinduced charge carriers prevent its practical applications .

- Methods : In this work, a TAPT/CN composite photocatalyst is formed from g-C3N4 and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) through π–π interactions and hydrogen bonds to enhance the photocatalytic activity .

- Results : The optimized 5% TAPT/CN (5 wt% TAPT loading) sample achieves a maximum H2 evolution rate of 99.54 μmol h−1, which is 7.1 times higher than that of bare g-C3N4 (14.01 μmol h−1) .

- Application : Donor engineering plays an important role in tuning the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules and the related performance in the further applications .

- Methods : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .

- Results : Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

- Application : Covalent organic frameworks (COFs) are a class of porous polymers that offer promise for gas storage applications .

- Methods : In this work, 1,3,6,8-tetrakis(4-aminophenyl)pyrene is used as a central building block to synthesize a series of highly crystalline pyrene-based COFs .

- Results : The single-crystal structures of their molecular model compounds revealed different packing preferences for different molecules .

Photocatalytic H2 Evolution from Water Splitting

Near-Infrared Photothermal Conversion

Orientations Futures

The future directions of research on 6-(4-aminophenyl)-2H-pyridazin-3-one are promising . For example, one study mentioned that 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a vital structural part of many cardio-active pyridazinone derivatives which are either in clinical use or have been tested in clinical trials .

Propriétés

IUPAC Name |

3-(4-aminophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAZSGLSVJVOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446388 | |

| Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-aminophenyl)-2H-pyridazin-3-one | |

CAS RN |

24912-35-4 | |

| Record name | 6-(4-aminophenyl)-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

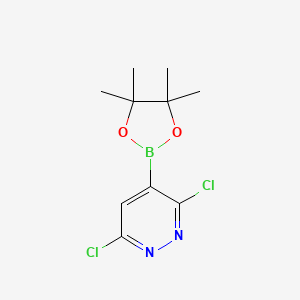

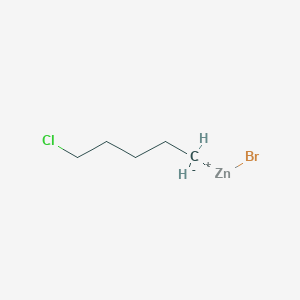

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)